N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide
Overview
Description
N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8Cl2N2O4S . It is a unique chemical that is used in various applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring sulfonamide group attached to a dichloronitrophenyl group . The average mass of the molecule is 347.174 Da, and its monoisotopic mass is 345.958191 Da .Scientific Research Applications
Synthesis and Characterization :
- A study focused on synthesizing novel sulfonamide derivatives, including compounds related to N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide, and characterized them using spectroscopic techniques and antimicrobial activity testing (Demircioğlu et al., 2018).
Microwave-Assisted Synthesis :
- A microwave-assisted approach was developed for efficient synthesis of N-(2-nitrophenyl) benzenesulfonamides, which includes compounds similar to this compound, showing enhanced peroxidase activity in response to cadmium stress (Huang et al., 2019).
Applications in Solid-Phase Synthesis :
- Polymer-supported benzenesulfonamides, including those derived from 2/4-nitrobenzenesulfonyl chloride, were used as key intermediates in various chemical transformations in solid-phase synthesis, demonstrating their utility in creating diverse chemical scaffolds (Fülöpová & Soural, 2015).
Biochemical Evaluation as Enzyme Inhibitors :
- N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to this compound, were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in biochemical applications (Röver et al., 1997).
Inhibition of Cellular Signaling Pathways :
- Research on N-aryl benzenesulfonamides, including 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, explored their ability to inhibit β-catenin signaling in human hepatocyte-derived carcinoma cells, showcasing their relevance in cancer research (Kril et al., 2015).
Chemical Reactions and Antimicrobial Activities :
- A study discussed the reactions of benzenesulfonohydrazides and benzenesulfonamides with acids, revealing insights into the formation of thiosulfonates and disulfides, and assessing their antimicrobial properties (Yung et al., 1977).
Pharmacological Profiles :
- Investigations into compounds like W-18, related to this compound, assessed their pharmacological profiles, particularly focusing on opioid receptor activity, providing valuable data for drug abuse research (Huang et al., 2017).
Novel Synthesis Routes :
- A novel route was developed for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, demonstrating practical chemoselective and functional group compatibility, emphasizing its relevance in organic synthesis (Yu et al., 2022).
Catalytic Applications in Chemical Reduction :
- A Nickel (II) complex bearing diaminobenzene and sulfonamide was synthesized and evaluated for its catalytic efficiency in the reduction of nitrobenzenes, illustrating the compound's potential in catalytic applications (Dayan et al., 2019).
Properties
IUPAC Name |
N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-9-6-11(12(16(17)18)7-10(9)14)15-21(19,20)8-4-2-1-3-5-8/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMHMJKGWTAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326484 | |
Record name | N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-36-7 | |
Record name | N-(4,5-Dichloro-2-nitrophenyl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: WSR&MR CG DG FNW | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50326484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,5-DICHLORO-2-NITROPHENYL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO6L0EJM7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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